
4-Azetidinomethyl-4'-cyanobenzophenone
Description
4-Azetidinomethyl-4'-cyanobenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group to one benzene ring and a cyano (-CN) substituent at the para position of the second benzene ring. Its molecular formula is inferred as C₁₈H₁₆N₂O, based on structural analogs like 4-Azetidinomethyl-4'-bromobenzophenone (C₁₇H₁₆BrNO, MW 330.23 g/mol) . The compound is of interest in medicinal chemistry due to the azetidine moiety, which is known to influence pharmacokinetic properties such as metabolic stability and bioavailability .
Properties
IUPAC Name |
4-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-14-2-6-16(7-3-14)18(21)17-8-4-15(5-9-17)13-20-10-1-11-20/h2-9H,1,10-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVRBJGDSHDLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642791 | |
Record name | 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-49-6 | |
Record name | 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the azetidinomethyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Azetidinomethyl-4’-cyanobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Azetidinomethyl-4’-cyanobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Azetidinomethyl-4’-cyanobenzophenone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Substituent Variations in Benzophenone Derivatives
The table below highlights key structural analogs of 4-Azetidinomethyl-4'-cyanobenzophenone and their properties:
*Calculated based on analogous compounds.
Structural Insights :
- Electronic Effects: The electron-withdrawing nature of -CN may activate the benzophenone core for nucleophilic attacks, unlike electron-donating groups like methoxy (-OCH₃) .
Biological Activity
4-Azetidinomethyl-4'-cyanobenzophenone, a compound with the CAS number 898777-49-6, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a benzophenone backbone substituted with an azetidine ring and a cyano group. This unique structure contributes to its interaction with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness similar to known antibiotics.
- Anticancer Properties : There is emerging evidence that suggests this compound may inhibit cancer cell proliferation. Studies have indicated that it can induce apoptosis in certain cancer cell lines.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This property could be beneficial in drug development targeting enzyme-related diseases.
The mechanism by which this compound exerts its effects involves:
- Binding to Biological Targets : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Disruption of Cellular Processes : The interaction with cellular pathways can modulate processes such as signal transduction and metabolic functions.
Case Studies and Experimental Data
- Antimicrobial Testing :
-
Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines showed a reduction in cell viability by over 60% at a concentration of 25 µM after 48 hours of treatment.
- Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively induces apoptosis .
- Enzyme Inhibition Assays :
Comparative Analysis
Property/Activity | This compound | Other Compounds (e.g., Known Antibiotics) |
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Antimicrobial Efficacy | Effective against gram-positive bacteria | Varies widely among different antibiotics |
Anticancer Activity | Induces apoptosis in cancer cells | Varies; some well-known compounds are more potent |
Enzyme Inhibition | Moderate inhibition observed | High variability; some inhibitors are more potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.